N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c27-20(14-3-4-17-19(10-14)29-13-23-17)24-16-5-8-26(9-6-16)21-25-18(12-28-21)15-2-1-7-22-11-15/h1-4,7,10-13,16H,5-6,8-9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFUNBXUTWHMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N=CS3)C4=NC(=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been found to induce cell apoptosis.
Biological Activity
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole core linked to a thiazole and piperidine moiety, enhancing its potential as a pharmacological agent. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
- Piperidine Ring Formation : Constructed via cyclization reactions involving appropriate precursors.
- Coupling Reactions : The thiazole and piperidine rings are coupled with the pyridine ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Carboxamide Formation : Finalized through amidation reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, suggesting strong potential as anti-tubercular agents .
Antitumor Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have demonstrated that thiazole-containing compounds can exhibit cytotoxicity with IC50 values as low as 1.61 μg/mL in certain cancer models . The structural activity relationship (SAR) analysis indicates that modifications in the thiazole and phenyl rings significantly enhance antiproliferative activity.
Case Studies
- Anti-Tubercular Activity Study :
- Antitumor Activity Assessment :
Table of Biological Activities
Comparison with Similar Compounds
Key Findings :
- The piperidine ring in the target compound may enhance conformational flexibility compared to rigid morpholine or piperazine substituents in analogs like 4d and 4e .
- Electron-withdrawing groups (e.g., 3,4-dichloro in 4d–4f) in analogs improve stability but may reduce solubility, whereas the benzothiazole core in the target compound could offer balanced lipophilicity .
Thiazolecarboxamide Derivatives with Piperazine Moieties
lists BP 27384 and BP 27385, which feature chloro-methylphenyl groups and piperazinyl substitutions:
- BP 27384 : Includes a 2-hydroxyethyl-piperazine group, enhancing hydrogen-bonding capacity.
Comparison :
- The target compound lacks the chloro-methylphenyl group present in BP 27384/27385, which may reduce off-target interactions but also diminish affinity for certain targets (e.g., kinase ATP pockets) .
Benzothiazole-Linked Carboxamides
includes compounds like 832674-14-3 (ethoxy-benzothiazole with tetrafluoropropoxy groups). These exhibit:
- Fluorinated alkyl chains , improving membrane permeability.
- Benzothiazole cores , similar to the target compound but lacking the pyridinyl-thiazole-piperidine system.
Functional Implications :
- The pyridinyl-thiazole unit in the target compound may confer unique binding interactions (e.g., π-π stacking with aromatic residues in proteins) absent in simpler benzothiazole analogs .
Preparation Methods
Thiazole Ring Formation via Hantzsch Methodology
The thiazole core is constructed using a modified Hantzsch reaction. Piperidin-4-amine reacts with carbon disulfide and methyl α-bromopyruvate in ethanol under reflux to form methyl 2-(piperidin-4-ylamino)thiazole-4-carboxylate. Subsequent hydrolysis yields 2-(piperidin-4-ylamino)thiazole-4-carboxylic acid, which is decarboxylated to 2-(piperidin-4-ylamino)thiazole.
Reaction Conditions :
Pyridin-3-yl Group Introduction via Suzuki-Miyaura Coupling
The pyridine moiety is introduced via palladium-catalyzed cross-coupling. The thiazole intermediate is brominated at the 4-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by coupling with pyridin-3-ylboronic acid under Suzuki conditions.
Optimized Protocol :
Synthesis of Benzo[d]thiazole-6-carboxylic Acid
Cyclization of 2-Amino-5-nitrothiophenol
2-Amino-5-nitrothiophenol undergoes cyclization with formic acid at 100°C to form 6-nitrobenzo[d]thiazole. Reduction with hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol yields 6-aminobenzo[d]thiazole, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.
Critical Parameters :
- Nitro Reduction: 10% Pd/C, H₂, EtOH, 25°C, 6 h
- Oxidation: KMnO₄ (3 eq), H₂SO₄ (0.5 M), 70°C, 4 h
- Overall Yield: 65–70%
Amide Bond Formation
Carbodiimide-Mediated Coupling
Benzo[d]thiazole-6-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated intermediate reacts with 1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-amine at room temperature for 24 h.
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 88 |
| HATU | DMF | 25 | 92 |
| DCC | THF | 0 | 75 |
Preferred Conditions :
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.45 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.98–7.82 (m, 4H, aromatic), 4.32 (t, J = 6.4 Hz, 1H, piperidine-H), 3.12–2.98 (m, 4H, piperidine-H).
- ¹³C NMR : 165.4 (C=O), 158.2 (thiazole-C2), 150.1 (pyridine-C3), 135.6–118.4 (aromatic carbons).
- HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₁H₁₈N₅OS₂: 452.0902; found: 452.0898.
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)
- Melting Point : 214–216°C (decomp.)
Challenges and Mitigation Strategies
- Regioselectivity in Thiazole Formation : Use of electron-deficient α-bromoketones favors 4-position substitution.
- Piperidine Ring Strain : Microwave-assisted synthesis reduces reaction time and improves yield (15 min, 120°C).
- Amidation Steric Hindrance : Bulky coupling agents (e.g., HATU) enhance efficiency in sterically crowded environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
